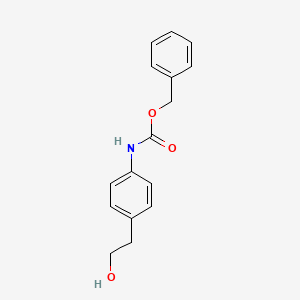
Benzyl (4-(2-hydroxyethyl)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (4-(2-hydroxyethyl)phenyl)carbamate is an organic compound that features a benzyl group attached to an aminophenethyl alcohol structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (4-(2-hydroxyethyl)phenyl)carbamate typically involves the protection of the amino group in 4-aminophenethyl alcohol with a benzyloxycarbonyl (Cbz) group. This can be achieved through the reaction of 4-aminophenethyl alcohol with benzyl chloroformate in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Benzyl chloroformate in the presence of a base.
Major Products Formed:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Primary amines.
Substitution: Various benzyl-protected derivatives.
科学的研究の応用
Benzyl (4-(2-hydroxyethyl)phenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a protecting group in peptide synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of Benzyl (4-(2-hydroxyethyl)phenyl)carbamate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under acidic or enzymatic conditions, releasing the active aminophenethyl alcohol. This release can trigger various biochemical pathways, depending on the specific application.
類似化合物との比較
4-Aminophenethyl alcohol: Lacks the benzyloxycarbonyl group, making it more reactive.
Benzyl alcohol: Similar structure but lacks the aminophenethyl group.
Phenethyl alcohol: Similar backbone but lacks the amino and benzyloxycarbonyl groups.
Uniqueness: Benzyl (4-(2-hydroxyethyl)phenyl)carbamate is unique due to the presence of both the benzyloxycarbonyl and aminophenethyl groups. This combination provides specific reactivity and stability, making it valuable in synthetic chemistry and various research applications.
特性
分子式 |
C16H17NO3 |
|---|---|
分子量 |
271.31 g/mol |
IUPAC名 |
benzyl N-[4-(2-hydroxyethyl)phenyl]carbamate |
InChI |
InChI=1S/C16H17NO3/c18-11-10-13-6-8-15(9-7-13)17-16(19)20-12-14-4-2-1-3-5-14/h1-9,18H,10-12H2,(H,17,19) |
InChIキー |
RVZIFYFYOOSCOE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)CCO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














